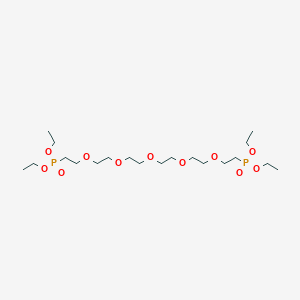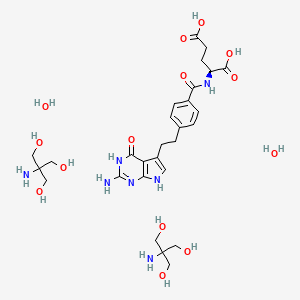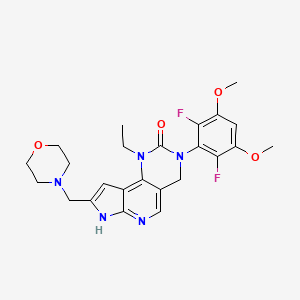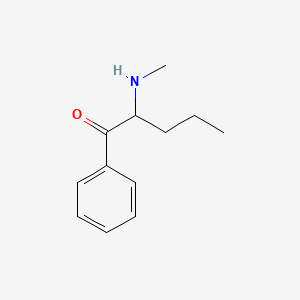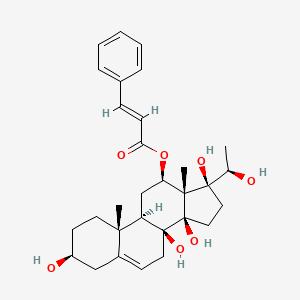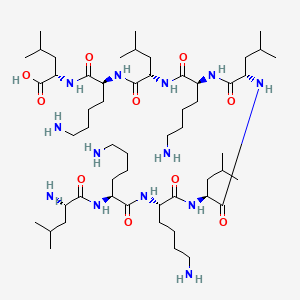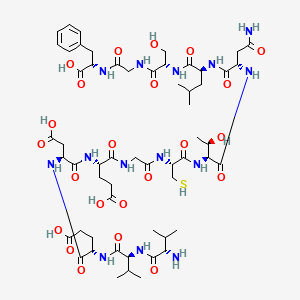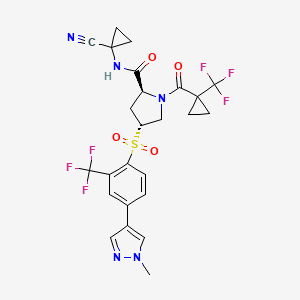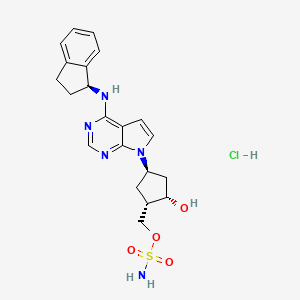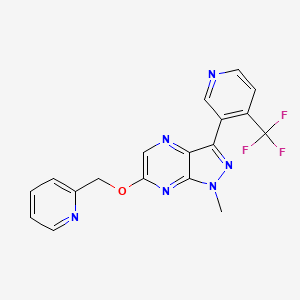
PF-06422913, >=98% (Hplc)
Overview
Description
PF-06422913 is an orally active, potent, and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator . It was developed by Pfizer for neuroscience research .
Molecular Structure Analysis
The molecular structure of PF-06422913 is represented by the empirical formula C18H13F3N6O . The SMILES string representation is CN1N=C(C2=C(C(F)(F)F)C=CN=C2)C3=NC=C(OCC4=CC=CC=N4)N=C31 .Physical And Chemical Properties Analysis
PF-06422913 is a white to beige powder . It has a molecular weight of 386.33 . It is soluble in DMSO at a concentration of 10 mg/mL .Relevant Papers One relevant paper discusses the mechanisms of skin toxicity associated with mGluR5 negative allosteric modulators, including PF-06422913 . Another paper provides information on enabling Negishi couplings for a pair of mGluR5 negative allosteric modulators . These papers provide valuable insights into the properties and potential applications of PF-06422913.
Scientific Research Applications
Scientific Computing Services for Large Scale Linear Algebra and Parallel Decision Making :
- Subheading : Scientific Computing in Research
- Abstract : Discusses the use of distributed computing infrastructures like Grid, cloud, and GPU for large-scale data analysis in scientific research. It highlights an integrated portal for solving large-scale linear systems and providing access to mathematical calculations and algorithms on hybrid computing infrastructures (Astsatryan et al., 2013).
Procedural Fidelity in Behavioral Research :
- Subheading : Ensuring Research Plan Implementation
- Abstract : Addresses the importance of procedural fidelity (PF) in implementing research plans as intended. It outlines steps for measuring PF, including defining steps, choosing measurement systems, and reporting data, which is critical for determining the effectiveness of interventions (Ledford & Gast, 2014).
Unit Testing Framework for Scientific Legacy Code :
- Subheading : Optimization of Scientific Software
- Abstract : Focuses on a unit testing framework (UTF) for visualizing scientific code architecture, understanding undocumented code, and analyzing software flow. It emphasizes the importance of parallelization and in situ data analysis methods for improving the performance of scientific legacy applications (Yao et al., 2017).
Data Sharing Practices and Perceptions Among Scientists :
- Subheading : Data Accessibility in Research
- Abstract : Surveys 1329 scientists to explore current data sharing practices and perceptions. It finds barriers to effective data sharing rooted in research processes and culture. The study emphasizes the importance of addressing these barriers for scientific advancement (Tenopir et al., 2011).
Plasma Focus Research and Applications :
- Subheading : Plasma Focus in High-Energy-Density Physics
- Abstract : Reviews the current state of plasma focus (PF) research and its potential applications in high-energy-density physics studies. It presents experimental results from the PF-3 facility at the Kurchatov Institute, highlighting new approaches in load formation using dust particles (Krauz, 2006).
Mechanism of Action
properties
IUPAC Name |
1-methyl-6-(pyridin-2-ylmethoxy)-3-[4-(trifluoromethyl)pyridin-3-yl]pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c1-27-17-16(15(26-27)12-8-22-7-5-13(12)18(19,20)21)24-9-14(25-17)28-10-11-4-2-3-6-23-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFBNVEMLJTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=CN=C2C(=N1)C3=C(C=CN=C3)C(F)(F)F)OCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06422913, >=98% (Hplc) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




